2-Benzoxazolemethanethiol
CAS No.: 152298-09-4
Cat. No.: VC8076303
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 152298-09-4 |
|---|---|
| Molecular Formula | C8H7NOS |
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 1,3-benzoxazol-2-ylmethanethiol |
| Standard InChI | InChI=1S/C8H7NOS/c11-5-8-9-6-3-1-2-4-7(6)10-8/h1-4,11H,5H2 |
| Standard InChI Key | DOHKESIGQLCYFU-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)N=C(O2)CS |
| Canonical SMILES | C1=CC=C2C(=C1)N=C(O2)CS |
Introduction
Structural and Chemical Characteristics
Molecular Structure
2-Benzoxazolemethanethiol consists of a benzoxazole ring (a fused benzene and oxazole system) with a methanethiol group at position 2. Key structural features include:
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Benzoxazole core: Aromatic benzene fused with an oxazole ring containing oxygen and nitrogen atoms .
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Methanethiol substituent: -CHSH group introduces nucleophilic and redox-active properties .
Table 1: Comparative Structural Data for Benzoxazole Derivatives
*Assumed analogous to 2-mercaptobenzoxazole derivatives.
Spectroscopic Properties
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NMR: Benzoxazole protons typically appear as doublets in the aromatic region (δ 7.0–8.0 ppm), while the -CHSH group shows signals near δ 2.5–3.5 ppm .
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IR: Strong absorption bands for C=S (∼1,100 cm) and S-H (∼2,550 cm) groups .
Synthesis and Reactivity
Condensation Methods
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Green chemistry approach: Reaction of o-aminophenol with aldehydes or thioureas in the presence of catalysts like fly ash .
Example:
Smiles Rearrangement
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Activation of benzoxazole-2-thiol with chloroacetyl chloride, followed by nucleophilic substitution with amines :
Metal-Catalyzed Reactions
Reactivity
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Thiol-disulfide exchange: The -SH group participates in redox reactions, forming disulfide bonds under oxidative conditions .
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Coordination chemistry: Binds to transition metals (e.g., Pt, Al) via sulfur and nitrogen atoms, enabling catalytic or therapeutic applications .
Applications
Pharmaceutical and Biological Activities
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Antimicrobial agents: Benzoxazole-thiol derivatives inhibit Staphylococcus aureus and Escherichia coli (MIC: 5–50 μg/mL) .
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Anticancer potential: Platinum(II) complexes with benzoxazole-thiol ligands show cytotoxicity against lung cancer cells (IC: 10–50 μM) .
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Enzyme inhibition: Acts as a reversible inhibitor of HIV reverse transcriptase (K: 1–10 μM) .
Industrial Uses
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